Primulasaponin
Overview
Description
Primulasaponin, also known as Primulic acid I, is a saponin found in the roots of certain plants . It is a triterpene saponin with the empirical formula C54H88O23 and a molecular weight of 1105.26 .
Synthesis Analysis
Primulasaponin is naturally synthesized in plants, particularly in the roots of the Primula veris species . Plant tissue culture provides an alternative means for producing secondary metabolites like Primulasaponin .
Molecular Structure Analysis
Primulasaponin has a complex molecular structure with 30 defined stereocentres . It has a high number of hydrogen bond acceptors (23) and donors (13), and freely rotating bonds (11) .
Physical And Chemical Properties Analysis
Primulasaponin has a density of 1.5±0.1 g/cm3, a molar refractivity of 266.9±0.4 cm3, and a polar surface area of 363 Å2 . It also has a high LogP value of 6.61, indicating its lipophilic nature .
Scientific Research Applications
Structural Elucidation and Isolation
Primulasaponin, isolated from Primula sp., has been structurally characterized, contributing to the understanding of its chemical properties and potential applications (Siems, Jaensch, & Jakupovic, 1998).
Quantitative Analysis
High-performance thin-layer chromatography (HPTLC) has been developed for quantifying primulasaponin in different matrices, facilitating its accurate measurement in research and potential commercial applications (Coran & Mulas, 2012).
Phytochemical Diversity and Economic Potential
A study has identified new sources of primulasaponins among Primulaceae members, highlighting their significance for future research and potential economic benefits (Włodarczyk et al., 2020).
Wound Healing Properties
Primulasaponins from Primula vulgaris have shown promising wound-healing properties through inhibition of collagenase and elastase enzymes, supporting their traditional medicinal use (Kahraman et al., 2022).
Antidiabetic Potential
Triterpenoid saponin isolated from Primula denticulate has demonstrated significant antidiabetic properties in animal models, offering insights into new therapeutic avenues (Singh et al., 2014).
Metabolite Profiling and Medicinal Use
Research into the metabolite profiles of Primula species, including the identification of saponins, has implications for their medicinal use and the development of phytotherapeutic treatments (Apel et al., 2017).
In Vitro Antiviral Activity
A triterpene saponin from Anagallis arvensis, related to the Primulaceae family, has shown in vitro antiviral activity against herpes simplex virus and poliovirus, indicating potential antiviral applications (Amoros, Fauconnier, & Girre, 1987).
Content Analysis in Plant Parts
Studies on the content of saponins in Primula veris have provided valuable information on the distribution of these compounds in different plant parts, aiding in their extraction and utilization (Marchyshyn, Shostak, Nakonechna, & Yaroshenko, 2017).
Ecological and Pharmacological Studies
Extensive phytochemical studies on Primula species have revealed the presence of saponins and their ecological and pharmacological significance, providing a foundation for future research (Colombo et al., 2017).
Future Directions
properties
IUPAC Name |
(2S,3S,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-[[(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl]oxy]-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H88O23/c1-22-30(58)33(61)36(64)44(70-22)76-41-35(63)32(60)24(20-56)72-46(41)74-39-38(66)40(43(67)68)75-47(42(39)77-45-37(65)34(62)31(59)23(19-55)71-45)73-29-11-12-50(6)25(49(29,4)5)9-13-51(7)26(50)10-14-54-27-17-48(2,3)15-16-53(27,21-69-54)28(57)18-52(51,54)8/h22-42,44-47,55-66H,9-21H2,1-8H3,(H,67,68)/t22-,23+,24+,25-,26+,27+,28+,29-,30-,31+,32-,33+,34-,35-,36+,37+,38-,39-,40-,41+,42+,44-,45-,46-,47+,50-,51+,52-,53+,54-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUUSJCGJNQFPG-CBMAJASRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)C)CCC7(C6CCC89C7(CC(C1(C8CC(CC1)(C)C)CO9)O)C)C)C)C(=O)O)O)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@H]3[C@@H]([C@H](O[C@H]([C@@H]3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5CC[C@@]6([C@H]7CC[C@@]89[C@@H]1CC(CC[C@]1(CO8)[C@@H](C[C@]9([C@@]7(CC[C@H]6C5(C)C)C)C)O)(C)C)C)C(=O)O)O)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H88O23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678545 | |
Record name | (3beta,13alpha,16alpha,17alpha)-16-Hydroxy-13,28-epoxyoleanan-3-yl 6-deoxy-alpha-L-mannopyranosyl-(1->2)-beta-D-galactopyranosyl-(1->3)-[beta-D-glucopyranosyl-(1->2)]-beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1105.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Primulasaponin | |
CAS RN |
65312-86-9 | |
Record name | Primulasaponin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65312-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3beta,13alpha,16alpha,17alpha)-16-Hydroxy-13,28-epoxyoleanan-3-yl 6-deoxy-alpha-L-mannopyranosyl-(1->2)-beta-D-galactopyranosyl-(1->3)-[beta-D-glucopyranosyl-(1->2)]-beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Aglykon: Protoprimulagenin A | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.